

A Comparative Guide to the Structural Elucidation of 2-Bromo-5-nitrobenzoic Acid

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Compound of Interest

Compound Name: 2-Bromo-5-nitrobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ^1H NMR spectrum of **2-Bromo-5-nitrobenzoic acid** and compares this technique with other common analytical methods used for structural elucidation. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in their analytical workflows.

^1H NMR Spectrum Interpretation of 2-Bromo-5-nitrobenzoic Acid

The structure of **2-Bromo-5-nitrobenzoic acid** dictates a specific pattern in its ^1H NMR spectrum. The benzene ring has three aromatic protons, each in a unique chemical environment due to the influence of the three different substituents: a carboxylic acid group ($-\text{COOH}$), a bromine atom ($-\text{Br}$), and a nitro group ($-\text{NO}_2$).

All three substituents are electron-withdrawing, which generally deshields the aromatic protons, causing their signals to appear at a lower field (higher ppm) than the typical benzene signal at ~ 7.3 ppm. The extent of this deshielding effect varies depending on the substituent and its position relative to the proton.

Based on the substituent effects and typical coupling constants in aromatic systems, the following ^1H NMR spectral data can be anticipated for **2-Bromo-5-nitrobenzoic acid**.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)	Integration
H-3	~8.3 - 8.5	Doublet (d)	$J_{\text{meta}} \approx 2\text{-}3\text{ Hz}$	1H
H-4	~8.1 - 8.3	Doublet of doublets (dd)	$J_{\text{ortho}} \approx 8\text{-}9\text{ Hz}$, $J_{\text{meta}} \approx 2\text{-}3\text{ Hz}$	1H
H-6	~7.8 - 8.0	Doublet (d)	$J_{\text{ortho}} \approx 8\text{-}9\text{ Hz}$	1H
-COOH	> 10	Broad Singlet (s)	-	1H

Interpretation:

- H-3: This proton is ortho to the strongly electron-withdrawing nitro group and meta to the bromine atom. This combination of effects leads to the most significant deshielding, placing its signal at the lowest field. It is split into a doublet by the meta-coupling with H-4.
- H-4: This proton is ortho to the carboxylic acid group and meta to both the bromine and the nitro group. It will be deshielded and appear as a doublet of doublets due to ortho-coupling with H-3 and meta-coupling with H-6.
- H-6: This proton is ortho to the bromine atom and meta to the carboxylic acid group. It will be the most shielded of the three aromatic protons and will appear as a doublet due to ortho-coupling with H-4.
- -COOH: The carboxylic acid proton is highly deshielded and often appears as a broad singlet at a very low field, typically above 10 ppm. Its broadness is due to hydrogen bonding and exchange with trace amounts of water in the solvent.

Below is a diagram illustrating the structure of **2-Bromo-5-nitrobenzoic acid** and the different proton environments.

Caption: Structure of **2-Bromo-5-nitrobenzoic acid** with labeled proton environments.

Comparison with Other Analytical Techniques

While ^1H NMR is a powerful tool for elucidating the structure of **2-Bromo-5-nitrobenzoic acid**, a comprehensive analysis often involves complementary techniques.

Technique	Information Provided	Expected Data for 2-Bromo-5-nitrobenzoic Acid
¹³ C NMR	Number of unique carbon environments and their electronic nature.	<ul style="list-style-type: none">- 7 distinct signals are expected (6 for the aromatic ring and 1 for the carboxylic acid).- The carbon attached to the carboxylic acid group (C1) will be highly deshielded (~165-170 ppm).- The carbons attached to the bromine (C2) and nitro group (C5) will also be deshielded.- The remaining aromatic carbons will appear in the typical aromatic region (120-150 ppm).
IR Spectroscopy	Presence of specific functional groups.	<ul style="list-style-type: none">- A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).- Asymmetric and symmetric N-O stretches from the nitro group (~1530 and ~1350 cm⁻¹).- C-Br stretch in the fingerprint region (< 700 cm⁻¹).- C-H stretches from the aromatic ring (~3000-3100 cm⁻¹).
Mass Spectrometry	Molecular weight and fragmentation pattern.	<ul style="list-style-type: none">- A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₇H₄BrNO₄). Due to the presence of bromine, an M+2 peak of nearly equal intensity will be observed.- Fragmentation may involve the

loss of -OH, -COOH, -NO₂,
and Br.

Experimental Protocols

¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of **2-Bromo-5-nitrobenzoic acid** is as follows:

- **Sample Preparation:** Dissolve 5-10 mg of **2-Bromo-5-nitrobenzoic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.
- **Instrumentation:** The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Acquisition Parameters:**
 - **Pulse Sequence:** A standard single-pulse experiment is typically sufficient.
 - **Number of Scans:** 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.
 - **Relaxation Delay:** A delay of 1-2 seconds between scans is generally sufficient.
 - **Spectral Width:** A spectral width of approximately 12-15 ppm is appropriate to cover the aromatic and carboxylic acid proton regions.
- **Processing:** The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- **Analysis:** The chemical shifts, integration, and coupling constants of the signals are determined and assigned to the respective protons in the molecule.

By combining the detailed interpretation of the ^1H NMR spectrum with data from complementary techniques like ^{13}C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently confirm the structure of **2-Bromo-5-nitrobenzoic acid**.

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